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Compound of Interest

Compound Name: AAK1-IN-3 TFA

Cat. No.: B12414546 Get Quote

This guide offers a detailed comparison of AAK1-IN-3 TFA with other known inhibitors of

Adaptor-Associated Kinase 1 (AAK1). It is designed for researchers, scientists, and drug

development professionals to provide a comprehensive overview of the available data,

facilitating the selection of the most appropriate chemical tools for their research needs.

Abstract
AAK1-IN-3 TFA is a potent, brain-penetrant inhibitor of AAK1 with a reported IC50 of 11 nM.[1]

While its potency against AAK1 is well-documented, a comprehensive, publicly available kinase

selectivity profile across the human kinome is not readily available. This guide provides a

comparative analysis of AAK1-IN-3 TFA against other well-characterized AAK1 inhibitors,

namely SGC-AAK1-1, LP-935509, and a potent quinoline derivative (referred to as Compound

18 in literature), for which more extensive selectivity data exists. By presenting available

quantitative data, experimental protocols, and visual diagrams, this guide aims to offer a clear

perspective on the current understanding of AAK1 inhibitor selectivity.

Quantitative Comparison of AAK1 Inhibitors
The following table summarizes the inhibitory potency and selectivity of AAK1-IN-3 TFA in

comparison to other notable AAK1 inhibitors. This data is essential for evaluating the suitability

of each compound for specific experimental contexts.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12414546?utm_src=pdf-interest
https://www.benchchem.com/product/b12414546?utm_src=pdf-body
https://www.benchchem.com/product/b12414546?utm_src=pdf-body
https://www.medchemexpress.com/aak1-in-3-tfa.html
https://www.benchchem.com/product/b12414546?utm_src=pdf-body
https://www.benchchem.com/product/b12414546?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor Target Kinase
Potency
(IC50/Ki in nM)

Cellular
Activity (IC50
in nM)

Key Selectivity
Information

AAK1-IN-3 TFA AAK1 11 (IC50)
108 (HEK293

cells)

Brain-penetrant.

Described as

"kinase-

selective," but a

detailed kinome-

wide panel data

is not publicly

available.[1]

SGC-AAK1-1 AAK1 9.1 (Ki) 230 (NanoBRET)

Highly selective

dual inhibitor of

AAK1 and

BMP2K. In a

screen of 403

kinases, only

RIOK1, RIOK3,

and PIP5K1C

showed binding

within a 30-fold

window of AAK1.

[2][3][4]

BMP2K 17 (Ki)
1500

(NanoBRET)

Potent inhibitor

of the closely

related kinase

BMP2K.[2]

GAK 1,700 (Ki) -

Over 180-fold

more selective

for AAK1 than for

GAK.[5]
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STK16 270 (Ki) -

Over 30-fold

more selective

for AAK1 than for

STK16.[5]

LP-935509 AAK1
3.3 (IC50) / 0.9

(Ki)
2.8

A potent,

selective, and

brain-permeable

inhibitor.[6][7][8]

BIKE 14 (IC50) -

Also a potent

inhibitor of BIKE

(BMP2K).[6][8]

GAK 320 (IC50) -

Shows moderate

activity against

GAK.[6][8]

Compound 18 AAK1 - 19 (HEK cells)

Demonstrated

good overall

selectivity in a

403-kinase panel

screening.[7]

Experimental Protocols for Kinase Selectivity
Profiling
Accurate and reproducible data is fundamental to drug discovery. The following are detailed

protocols for commonly employed kinase selectivity profiling assays.

In Vitro Radiometric Kinase Assay
This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation

of a radiolabeled phosphate group from [γ-³³P]ATP onto a specific substrate.

Materials:

A panel of purified, recombinant human kinases.
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Specific peptide or protein substrates for each kinase.

Test compound (e.g., AAK1-IN-3 TFA) in DMSO.

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-

35, 2 mM DTT).

[γ-³³P]ATP.

96- or 384-well assay plates.

Phosphocellulose filter plates.

Scintillation counter.

Procedure:

Prepare serial dilutions of the test compound in DMSO.

In the assay plate, add the kinase reaction buffer, the specific kinase, and the test compound

or DMSO (vehicle control).

Allow for a short pre-incubation period (e.g., 10-15 minutes) at room temperature for the

compound to bind to the kinase.

Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP. The ATP

concentration is typically kept at or near the Km for each kinase.

Incubate the reaction for a defined time (e.g., 1 hour) at a controlled temperature (e.g.,

30°C).

Terminate the reaction and transfer the reaction mixture onto a phosphocellulose filter plate,

which captures the phosphorylated substrate.

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

Measure the radioactivity of the captured substrate using a scintillation counter.
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Calculate the percentage of kinase inhibition for each compound concentration relative to the

vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay
This is a luminescence-based assay that determines kinase activity by measuring the amount

of ADP produced during the kinase reaction.

Materials:

A panel of purified, recombinant human kinases.

Specific substrates for each kinase.

Test compound in DMSO.

Kinase reaction buffer.

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

Opaque-walled multi-well plates suitable for luminescence measurements.

Luminometer.

Procedure:

The kinase reaction is set up in the multi-well plate with the kinase, substrate, ATP, and the

test compound.

After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and

deplete any remaining ATP.

The Kinase Detection Reagent is then added, which contains enzymes that convert the

generated ADP back to ATP, and a luciferase/luciferin pair that produces light in the presence

of ATP.

The luminescent signal, which is directly proportional to the amount of ADP produced, is

measured using a luminometer.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The percentage of inhibition is calculated, and IC50 values are determined.[9]

Visualizations
The following diagrams illustrate key concepts and workflows related to the kinase selectivity

profiling of AAK1 inhibitors.
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Caption: Role of AAK1 in Clathrin-Mediated Endocytosis.
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Caption: Experimental Workflow for Kinase Selectivity Profiling.
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Caption: Logical Framework for Comparing AAK1 Inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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